(R)-PF-04991532

説明

PF-04991532 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

特性

IUPAC Name |

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215197-37-7 | |

| Record name | PF-04991532 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04991532 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04991532 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

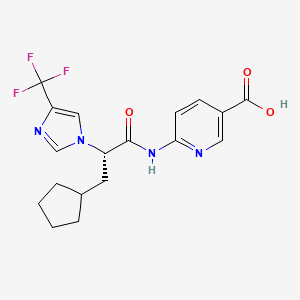

(R)-PF-04991532 IUPAC name and structure

An In-Depth Technical Guide to the Hepatoselective Glucokinase Activator (S)-PF-04991532

This technical guide provides a comprehensive overview of the potent and hepatoselective glucokinase activator, (S)-PF-04991532, for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

A Note on Chirality

It is important to note that the biologically active and extensively studied enantiomer of PF-04991532 is the (S)-enantiomer. Research indicates that the activation of glucokinase and the subsequent induction of target genes are dependent on the molecule's chirality. While the (R)-enantiomer may be commercially available, the vast body of scientific literature focuses on the (S)-enantiomer due to its pharmacological activity.

IUPAC Name and Chemical Structure

-

IUPAC Name: 6-[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-yl]propyl]amino]-3-pyridinecarboxylic acid.[1][2]

-

Chemical Formula: C₁₈H₁₉F₃N₄O₃[2]

-

Molecular Weight: 396.36 g/mol [2]

-

CAS Number: 1215197-37-7[2]

Chemical Structure:

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for (S)-PF-04991532.

Table 1: In Vitro Activity of (S)-PF-04991532

| Parameter | Species | Value | Reference |

| Glucokinase Activation (EC₅₀) | Human | 80 nM | [3][4] |

| Glucokinase Activation (EC₅₀) | Rat | 100 nM | [3][4] |

| 2-[¹⁴C]-deoxyglucose Uptake (EC₅₀) | Primary Rat Hepatocytes | 1.261 µM | [3] |

| Glucose Oxidation (EC₅₀) | Primary Rat Hepatocytes | 5.769 µM | [3] |

| Glucose Production from 1-[¹⁴C]-lactate (EC₅₀) | Primary Rat Hepatocytes | 0.626 µM | [3] |

Table 2: In Vivo Effects of (S)-PF-04991532 in Goto-Kakizaki Rats

| Parameter | Treatment | Result | Reference |

| Glucose Infusion Rate | Single Dose | ~5-fold increase | [4][5] |

| Endogenous Glucose Production | Single Dose | 60% reduction | [4][5] |

| Plasma Glucose | 28-day dosing (30, 60, 100 mg/kg) | Dose-dependent decrease | [4] |

| Plasma Triglycerides | 28-day dosing (100 mg/kg) | Increase | [4] |

| Hepatic Triglycerides | 19 and 28-day dosing | No change | [3][4] |

Mechanism of Action and Signaling Pathway

(S)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator.[3][4] Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This action facilitates glycogen (B147801) synthesis and glycolysis in the liver. The hepatoselectivity of PF-04991532 is achieved through its interaction with organic anion-transporting polypeptides (OATPs) in the liver, which leads to higher concentrations in hepatocytes compared to other tissues.[4][6]

The activation of glucokinase by PF-04991532 increases the intracellular concentration of G6P. Elevated G6P levels allosterically activate the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[7][8] Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, leading to their increased transcription. These target genes include those involved in glycolysis (e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase and fatty acid synthase).[9]

Experimental Protocols

Isolation and Culture of Primary Rat Hepatocytes

A two-step collagenase perfusion technique is commonly used for the isolation of primary rat hepatocytes.

-

Perfusion: The rat liver is first perfused in situ with a Ca²⁺-free buffer (e.g., containing EDTA) to flush out blood and loosen cell-to-cell junctions. This is followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

Cell Liberation and Purification: The digested liver is excised, and hepatocytes are mechanically liberated. The cell suspension is then filtered to remove undigested tissue and purified, often through density-gradient centrifugation, to separate viable hepatocytes.

-

Cell Culture: Viable hepatocytes are seeded on collagen-coated culture plates in a suitable medium, such as William's Medium E, supplemented with fetal bovine serum and other necessary additives. Cells are typically allowed to attach and form a monolayer before experimental treatments.

In Vitro Glucose Metabolism Assays

-

Glucose Uptake Assay:

-

Primary rat hepatocytes are cultured to form a monolayer.

-

Cells are incubated with (S)-PF-04991532 at various concentrations for a specified period (e.g., 1 hour).

-

Radiolabeled 2-deoxyglucose (e.g., 2-[¹⁴C]-deoxyglucose) is added to the culture medium.

-

After a defined incubation time, the cells are washed to remove extracellular radiolabel.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

-

-

Glucose Production Assay:

-

Hepatocytes are treated with (S)-PF-04991532.

-

A radiolabeled gluconeogenic precursor, such as 1-[¹⁴C]-lactate, is added to the culture medium.

-

After incubation, the amount of radiolabeled glucose released into the medium is quantified to determine the rate of gluconeogenesis.

-

Gene Expression Analysis

-

RNA Extraction: Following treatment with (S)-PF-04991532, total RNA is extracted from hepatocytes using a suitable kit (e.g., RNeasy kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., G6Pase, ChREBP, ACC, FAS) are quantified by qPCR using gene-specific primers. Gene expression is typically normalized to a housekeeping gene.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of (S)-PF-04991532 on primary rat hepatocytes.

References

- 1. Comparison of the circulating metabolite profile of PF-04991532, a hepatoselective glucokinase activator, across preclinical species and humans: potential implications in metabolites in safety testing assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Chronic glucokinase activator treatment activates liver Carbohydrate response element binding protein and improves hepatocyte ATP homeostasis during substrate challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbohydrate response element binding protein directly promotes lipogenic enzyme gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-04991532 (CAS 1215197-37-7): A Hepatoselective Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04991532 is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Developed by Pfizer, this compound, with CAS number 1215197-37-7, was investigated as a potential therapeutic agent for type 2 diabetes mellitus.[3][4] Its notable characteristic is its hepatoselectivity, a feature designed to mitigate the risk of hypoglycemia associated with non-selective glucokinase activators by primarily targeting the liver.[2][5] This guide provides a comprehensive overview of the technical data available for PF-04991532, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Physicochemical and Pharmacological Properties

PF-04991532 is a white to beige powder with the chemical name (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid.[2][6] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1215197-37-7 | [2] |

| Molecular Formula | C18H19F3N4O3 | [2][6] |

| Molecular Weight | 396.36 g/mol | [2][6] |

| Purity | ≥98% (HPLC) | [2][7] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). | [8] |

| Storage | Store at +4°C. | [8] |

Mechanism of Action and Signaling Pathway

PF-04991532 functions as a glucokinase activator (GKA). Glucokinase is a pivotal enzyme in the regulation of glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[9] In the liver, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in both glycogen (B147801) synthesis and glycolysis.[10]

The hepatoselectivity of PF-04991532 is attributed to its low passive permeability and its active transport into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1, OATP1B3, and OATP2B1.[5][11] This targeted delivery enhances the drug's concentration in the liver relative to other tissues like the pancreas, thereby minimizing the risk of hypoglycemia that can arise from stimulating insulin (B600854) secretion in pancreatic β-cells at low glucose levels.[5]

Upon entering the hepatocyte, PF-04991532 allosterically binds to glucokinase, increasing its affinity for glucose and its maximal catalytic rate. This leads to an increased rate of G6P production, which in turn promotes glycogen synthesis and glycolysis, ultimately resulting in increased hepatic glucose uptake and reduced glucose output.[11]

In Vitro and In Vivo Efficacy Data

In Vitro Potency

The potency of PF-04991532 as a glucokinase activator has been demonstrated in biochemical assays.

| Parameter | Species | Value | Reference |

| EC50 | Human | 80 nM | [1] |

| EC50 | Rat | 100 nM | [1] |

| EC50 | - | 90 nM | [2][8] |

In Vitro Effects in Primary Rat Hepatocytes

Mechanistic studies in primary rat hepatocytes have shown that PF-04991532 enhances glucose metabolism.

| Parameter | EC50 | Reference |

| 2-[14C]-deoxyglucose uptake | 1.261 µM | [1] |

| Glucose oxidation | 5.769 µM | [1] |

| Decrease in glucose production from 1-[14C]-lactate | 0.626 µM | [1] |

In Vivo Effects in Goto-Kakizaki Rats

Studies in the Goto-Kakizaki (GK) rat, a model of type 2 diabetes, have demonstrated the in vivo efficacy of PF-04991532.

| Parameter | Treatment | Result | Reference |

| Glucose Infusion Rate (Hyperglycemic Clamp) | Single dose of PF-04991532 | Increased | [11][12] |

| Glucose Disposal Rate | Single dose of PF-04991532 | Increased by 94% | [11] |

| Endogenous Glucose Production | Single dose of PF-04991532 | Reduced by 60% | [11][12] |

| Plasma Glucose | 28 days of dosing | Dose-dependent decrease | [11][12] |

| Plasma Triglycerides | 28 days of dosing | Increased at the highest dose | [11][12] |

| Hepatic Triglycerides | 19 and 28 days of dosing | No change compared to vehicle | [1][11] |

Experimental Protocols

Glucokinase Activation Assay

A standard method for determining glucokinase activity involves a coupled enzyme assay.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), KCl, MgCl2, ATP, and a coupling enzyme such as glucose-6-phosphate dehydrogenase.

-

Substrate and Cofactor: Add glucose and NADP+ to the reaction mixture.

-

Enzyme and Compound: Add purified recombinant human or rat glucokinase and varying concentrations of PF-04991532 (or vehicle control).

-

Initiation and Detection: Initiate the reaction by adding the enzyme. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

Data Analysis: Calculate the rate of reaction and plot against the concentration of PF-04991532 to determine the EC50 value.

Primary Rat Hepatocyte Assays

Isolate primary hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion method.

-

Plate freshly isolated hepatocytes in appropriate culture plates.

-

After adherence, wash the cells and incubate in a glucose-free medium.

-

Treat the cells with varying concentrations of PF-04991532 for 1 hour.

-

Add 2-[14C]-deoxyglucose and incubate for a defined period.

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the data to the protein content of each well.

-

Follow a similar procedure as the glucose uptake assay, but use [U-14C]-glucose as the substrate.

-

After incubation, collect the cell culture medium.

-

Measure the production of 14CO2, which is trapped in a suitable absorbent, to quantify the rate of glucose oxidation.

-

Incubate hepatocytes in a glucose-free medium containing [1-14C]-lactate.

-

Treat the cells with varying concentrations of PF-04991532.

-

After incubation, collect the medium and separate the radiolabeled glucose from the lactate (B86563) using ion-exchange chromatography.

-

Quantify the amount of [14C]-glucose produced.

In Vivo Hyperglycemic Clamp Study in Goto-Kakizaki Rats

-

Animal Model: Use 13-week-old male Goto-Kakizaki rats with indwelling carotid artery and jugular vein catheters.[11]

-

Acclimation: Allow the animals to acclimate for 6-7 days after surgery with free access to food and water.[11]

-

Dosing: On the day of the experiment, administer a single oral dose of PF-04991532 (e.g., 100 mg/kg) or vehicle (0.5% methylcellulose).[11]

-

Hyperglycemic Clamp:

-

Perform the clamp in awake, unstressed rats.

-

Initiate a continuous infusion of a tracer, such as [3-3H]-glucose, to measure glucose turnover.

-

Start a variable infusion of glucose through the jugular vein catheter to raise and maintain plasma glucose at a hyperglycemic level.

-

Collect blood samples from the carotid artery at regular intervals to monitor plasma glucose and insulin concentrations.

-

-

Data Analysis:

-

Calculate the glucose infusion rate required to maintain hyperglycemia.

-

Use the tracer data to determine the rates of glucose disposal and endogenous glucose production.

-

Clinical Development and Discontinuation

PF-04991532 advanced to Phase 2 clinical trials for the treatment of type 2 diabetes.[3][4] However, its development was discontinued (B1498344) due to insufficient clinical efficacy.[13] Despite this, the compound remains a valuable tool for preclinical research into the role of hepatoselective glucokinase activation in glucose homeostasis.

Conclusion

PF-04991532 is a well-characterized, potent, and hepatoselective glucokinase activator. Its mechanism of action, leveraging active transport into hepatocytes, provides a targeted approach to modulating hepatic glucose metabolism. While its clinical development was halted, the extensive preclinical data and established experimental protocols make PF-04991532 an important reference compound for researchers in the fields of diabetes, metabolic diseases, and drug discovery. The information presented in this guide offers a comprehensive technical resource for scientists and professionals working with this molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PF 04991532 | CAS 1215197-37-7 | PF04991532 | Tocris Bioscience [tocris.com]

- 10. Glucokinase - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of PF-04991532: A Hepatoselective Glucokinase Activator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04991532, also known as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, is a potent and hepatoselective glucokinase (GK) activator developed by Pfizer for the potential treatment of type 2 diabetes mellitus.[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreas.[5] Systemic activation of glucokinase, however, carries a risk of hypoglycemia due to the stimulation of insulin (B600854) secretion in the pancreas at low glucose levels.[5] PF-04991532 was designed to selectively target hepatic glucokinase, thereby reducing hyperglycemia with a minimized risk of hypoglycemia.[2][5] This was achieved by engineering the molecule to be a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed in the liver.[2][3] Despite promising preclinical and early clinical findings, the development of PF-04991532 was discontinued.[6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to PF-04991532.

Discovery and Rationale

The discovery of PF-04991532 was driven by the therapeutic potential of glucokinase activation for managing type 2 diabetes. The rationale was to develop a compound that could enhance hepatic glucose uptake and reduce hepatic glucose production without inducing hypoglycemia.[2][5] The key innovation in the design of PF-04991532 was its hepatoselectivity, which was achieved by designing it as a substrate for liver-specific organic anion-transporting polypeptides (OATP1B1 and OATP1B3), leading to its preferential uptake by hepatocytes.[3][7]

Synthesis of PF-04991532

The chemical synthesis of PF-04991532, with the chemical name (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid and CAS number 1215197-37-7, has been reported in the scientific literature, including a publication in the Journal of Medicinal Chemistry and is detailed in patent US 7,977,367.[3][8]

Note: The detailed, step-by-step experimental protocol for the synthesis is extensive and typically found in the supplementary information of publications or the experimental section of patents. Researchers should refer to these primary sources for precise reagent quantities, reaction conditions, and purification methods.

Mechanism of Action

PF-04991532 functions as an allosteric activator of glucokinase.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose, thereby enhancing the rate of glucose phosphorylation. This activation is stereospecific, with the (S)-enantiomer being the active form.[9]

The hepatoselectivity of PF-04991532 is a critical aspect of its design. The molecule is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, leading to its accumulation in the liver.[3][7] This targeted delivery minimizes its effects on pancreatic glucokinase, thereby reducing the risk of hypoglycemia.[5]

In hepatocytes, the activation of glucokinase by PF-04991532 leads to:

-

Increased Glucose Uptake: Enhanced conversion of glucose to glucose-6-phosphate traps glucose inside the liver cells.[2]

-

Decreased Hepatic Glucose Production: The increased levels of glucose-6-phosphate allosterically inhibit glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis and glycogenolysis.[2]

-

Induction of ChREBP Target Genes: PF-04991532 has been shown to induce the expression of Carbohydrate Response Element-Binding Protein (ChREBP) target genes, which are involved in glucose and lipid metabolism.[9]

The signaling pathway is illustrated in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fasting hyperglycemia in the Goto-Kakizaki rat is dependent on corticosterone: a confounding variable in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colorimetric glucose assay using thermostable glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (S)-6-(3-Cyclopentyl-2-(4-(trifluoroMethyl)-1H-iMidazol- 1-yl)propanaMido)nicotinic Acid | 1215197-37-7 [chemicalbook.com]

- 9. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide on (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532): A Hepatoselective Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, also known as PF-04991532, is a potent and selective small molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed as a clinical candidate for the treatment of type 2 diabetes mellitus, its distinguishing feature is its hepatoselectivity, a property designed to mitigate the risk of hypoglycemia associated with non-selective glucokinase activators. This guide provides a comprehensive overview of the technical aspects of PF-04991532, including its mechanism of action, pharmacological properties, experimental protocols, and available quantitative data.

Mechanism of Action

PF-04991532 functions as an allosteric activator of glucokinase, the primary glucose sensor in hepatocytes and pancreatic β-cells. In the liver, glucokinase plays a pivotal role in postprandial glucose uptake and glycogen (B147801) synthesis. By binding to an allosteric site on the glucokinase enzyme, PF-04991532 induces a conformational change that increases the enzyme's affinity for glucose. This leads to enhanced glucose phosphorylation to glucose-6-phosphate, thereby promoting hepatic glucose uptake and reducing overall blood glucose levels.

The hepatoselectivity of PF-04991532 is achieved through its specific design as a substrate for the organic anion-transporting polypeptides (OATP), particularly OATP1B1, which are highly expressed on the sinusoidal membrane of hepatocytes. This targeted delivery mechanism concentrates the compound in the liver, minimizing its exposure to pancreatic β-cells and thus reducing the risk of stimulating insulin (B600854) secretion at low glucose concentrations, a common cause of hypoglycemia with systemic glucokinase activators.

Signaling Pathways and Experimental Workflows

Hepatoselective Glucokinase Activation Pathway

The following diagram illustrates the mechanism of hepatoselective activation of glucokinase by PF-04991532.

Caption: Hepatoselective uptake and activation of glucokinase by PF-04991532.

Experimental Workflow for Assessing Hepatoselectivity

This diagram outlines a typical experimental workflow to determine the hepatoselectivity of a glucokinase activator like PF-04991532.

Caption: Workflow for determining the hepatoselectivity of a glucokinase activator.

Quantitative Data

The following tables summarize the key quantitative data reported for PF-04991532.

Table 1: In Vitro Potency of PF-04991532

| Parameter | Species | Value | Reference |

| Glucokinase Activation (EC50) | Human | 80 nM | |

| Glucokinase Activation (EC50) | Rat | 100 nM | |

| 2-Deoxyglucose Uptake in Rat Hepatocytes (EC50) | Rat | 1.261 µM | |

| Glucose Oxidation in Rat Hepatocytes (EC50) | Rat | 5.769 µM | |

| Glucose Production Inhibition in Rat Hepatocytes (EC50) | Rat | 0.626 µM |

Table 2: Preclinical Pharmacodynamic Effects of PF-04991532 in Goto-Kakizaki Rats

| Parameter | Treatment Group | Result | Reference |

| Glucose Infusion Rate (Hyperglycemic Clamp) | PF-04991532 | ~5-fold increase | |

| Endogenous Glucose Production | PF-04991532 | 60% reduction | |

| Plasma Glucose (28-day study) | PF-04991532 | Dose-dependent reduction | |

| Hepatic Triglycerides (28-day study) | PF-04991532 | No significant change |

Experimental Protocols

Synthesis of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

Note: A detailed, step-by-step synthesis protocol is typically found in the supplementary information of the primary publication. The following is a generalized scheme based on available information.

The synthesis of PF-04991532 involves a multi-step process that likely includes the following key transformations:

-

Synthesis of the chiral amine intermediate: Preparation of (S)-3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine. This would likely involve the alkylation of 4-(trifluoromethyl)-1H-imidazole with a suitable chiral cyclopentyl-containing building block.

-

Synthesis of the nicotinic acid backbone: Preparation of a suitably activated derivative of 6-aminonicotinic acid.

-

Amide coupling: Coupling of the chiral amine intermediate with the activated nicotinic acid derivative to form the final amide bond.

-

Purification: Purification of the final product is typically achieved through chromatographic techniques such as HPLC.

Glucokinase Activity Assay

This assay measures the ability of PF-04991532 to enhance the enzymatic activity of glucokinase.

-

Principle: The assay is a coupled-enzyme spectrophotometric method. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

-

Reagents:

-

Recombinant human or rat glucokinase

-

Glucose

-

ATP

-

MgCl2

-

NADP+

-

G6PDH

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

PF-04991532 in DMSO (various concentrations)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except ATP in a 96-well plate.

-

Add PF-04991532 or vehicle (DMSO) to the wells.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding ATP.

-

Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

-

Calculate the rate of NADPH formation from the linear portion of the absorbance curve.

-

Plot the rate of reaction against the concentration of PF-04991532 to determine the EC50 value.

-

Hepatocyte Uptake Assay

This assay evaluates the uptake of PF-04991532 into primary hepatocytes, a key determinant of its hepatoselectivity.

-

Principle: Radiolabeled ([14C] or [3H]) PF-04991532 is incubated with a suspension of primary hepatocytes. The uptake is stopped at various time points, and the intracellular concentration of the compound is measured.

-

Reagents:

-

Freshly isolated or cryopreserved primary hepatocytes (human or rat)

-

Radiolabeled PF-04991532

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Oil-stop solution (e.g., a mixture of silicone oil and mineral oil) to separate cells from the medium

-

Lysis buffer

-

Scintillation cocktail

-

-

Procedure:

-

Pre-warm a suspension of hepatocytes to 37°C.

-

Initiate the uptake by adding radiolabeled PF-04991532 to the cell suspension.

-

At designated time points, take an aliquot of the cell suspension and layer it on top of the oil-stop solution in a microcentrifuge tube.

-

Centrifuge immediately to pellet the cells through the oil layer, separating them from the incubation medium.

-

Aspirate the medium and oil, and lyse the cell pellet.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the rate of uptake from the time-course data. To assess the contribution of active transport, parallel experiments can be conducted at 4°C or in the presence of known OATP inhibitors.

-

Conclusion

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532) represents a significant advancement in the development of glucokinase activators for type 2 diabetes. Its innovative design, which confers hepatoselectivity through targeted uptake via OATP transporters, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The data and protocols presented in this guide provide a valuable technical resource for researchers and drug development professionals working in the field of metabolic diseases. Further investigation into its long-term efficacy and safety in clinical settings will be crucial in determining its ultimate therapeutic value.

Unveiling the Engine of Glycemic Control: A Technical Guide to PF-04991532, a Hepatoselective Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of PF-04991532, a potent, hepatoselective glucokinase activator (GKA). Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in the liver and pancreatic β-cells, and its activation presents a promising therapeutic strategy for type 2 diabetes mellitus. PF-04991532 was specifically designed to preferentially activate glucokinase in the liver, thereby enhancing hepatic glucose uptake and reducing endogenous glucose production, with a minimized risk of hypoglycemia associated with pancreatic GK activation. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental methodologies to facilitate further research and development in this area.

Core Mechanism of Action: Allosteric Activation of Glucokinase

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism. Unlike other hexokinases, GK exhibits a low affinity for glucose and is not inhibited by its product, G6P. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations.

PF-04991532 acts as a non-essential allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change in the enzyme.[1] This conformational shift increases the enzyme's affinity for glucose and enhances its catalytic activity, effectively lowering the glucose concentration required for half-maximal activity (S0.5).

Signaling Pathway of Glucokinase Activation

The activation of glucokinase by PF-04991532 in hepatocytes initiates a cascade of events that ultimately leads to improved glycemic control. The following diagram illustrates the central role of glucokinase in hepatic glucose metabolism and the downstream effects of its activation by PF-04991532.

Caption: Signaling pathway of PF-04991532-mediated glucokinase activation in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-04991532 from in vitro and in vivo studies.

In Vitro Efficacy

| Parameter | Species | Value | Reference |

| EC50 (Glucokinase Activation) | Human | 80 nM | [1][2] |

| Rat | 100 nM | [1][2] | |

| EC50 (2-Deoxyglucose Uptake) | Rat Hepatocytes | 1.261 µM | [1] |

| EC50 (Glucose Oxidation) | Rat Hepatocytes | 5.769 µM | [1] |

| EC50 (Gluconeogenesis Inhibition) | Rat Hepatocytes | 0.626 µM | [1] |

In Vivo Pharmacodynamics in Goto-Kakizaki Rats

| Parameter | Treatment | Result | Reference |

| Glucose Infusion Rate (Hyperglycemic Clamp) | PF-04991532 | ~5-fold increase | [1] |

| Endogenous Glucose Production | PF-04991532 | 60% reduction | [1] |

| Plasma Glucose (28-day study) | PF-04991532 | Dose-dependent reduction | [1] |

| Plasma Triglycerides (28-day study) | PF-04991532 | Dose-dependent increase | [1] |

| Hepatic Triglycerides (28-day study) | PF-04991532 | No significant change | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Glucokinase Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of PF-04991532 for the activation of recombinant human and rat glucokinase.

Experimental Workflow:

Caption: Workflow for the in vitro glucokinase activation assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing 60 mM Tris-HCl (pH 9.0), 20 mM MgCl2, and 0.9 mM NADP+.

-

Prepare stock solutions of recombinant human or rat glucokinase, glucose (12.0 mM), ATP (4.0 mM), and glucose-6-phosphate dehydrogenase (G6PDH, 10 units).

-

Prepare a serial dilution of PF-04991532 in DMSO, followed by a final dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, glucose, ATP, G6PDH, and varying concentrations of PF-04991532.

-

Initiate the reaction by adding glucokinase to each well. The final reaction volume is typically 200 µL.

-

Incubate the plate at 30°C.

-

-

Data Acquisition:

-

Measure the increase in absorbance at 340 nm over time using a microplate spectrophotometer. The production of NADPH by G6PDH is directly proportional to the amount of G6P produced by glucokinase.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each concentration of PF-04991532.

-

Plot the V0 against the log concentration of PF-04991532 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Hepatocyte 2-Deoxyglucose Uptake Assay

Objective: To measure the effect of PF-04991532 on glucose uptake in primary rat hepatocytes.

Methodology:

-

Hepatocyte Isolation:

-

Isolate primary hepatocytes from male Wistar rats via a two-step collagenase perfusion method.

-

Assess cell viability using Trypan blue exclusion.

-

-

Assay Procedure:

-

Suspend hepatocytes in Krebs-Henseleit buffer containing varying concentrations of PF-04991532 and pre-incubate for 1 hour.

-

Add [14C]-labeled 2-deoxyglucose to the cell suspension and incubate for 15 minutes.

-

Stop the reaction by adding ice-cold PBS and wash the cells three times to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration of the cell lysate.

-

Plot the normalized counts against the log concentration of PF-04991532 to determine the EC50 for glucose uptake.

-

Hyperglycemic Clamp in Goto-Kakizaki Rats

Objective: To assess the in vivo efficacy of PF-04991532 on whole-body glucose metabolism in a diabetic rat model.

Experimental Workflow:

Caption: Workflow for the hyperglycemic clamp study.

Methodology:

-

Animal Preparation:

-

Use male Goto-Kakizaki rats, a non-obese model of type 2 diabetes.

-

Surgically implant catheters in the jugular vein for infusions and the carotid artery for blood sampling. Allow for a recovery period.

-

-

Clamp Procedure:

-

Fast the rats overnight.

-

Administer a single oral dose of PF-04991532 or vehicle.

-

Initiate a variable infusion of 20% dextrose to clamp the blood glucose at a hyperglycemic level (e.g., 200 mg/dL).

-

A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is used to measure endogenous glucose production.

-

-

Blood Sampling and Analysis:

-

Collect blood samples at regular intervals to monitor plasma glucose, insulin, and tracer concentrations.

-

Measure plasma glucose using a glucose analyzer.

-

Measure plasma insulin and C-peptide levels using ELISA.

-

Determine the glucose infusion rate (GIR) required to maintain hyperglycemia.

-

Calculate endogenous glucose production (EGP) based on the dilution of the glucose tracer.

-

Measurement of Hepatic Triglyceride Content

Objective: To determine the effect of chronic PF-04991532 treatment on hepatic lipid accumulation.

Methodology:

-

Animal Treatment:

-

Treat Goto-Kakizaki rats with daily oral doses of PF-04991532 or vehicle for 28 days.

-

-

Tissue Collection and Lipid Extraction:

-

At the end of the treatment period, euthanize the rats and collect liver tissue.

-

Homogenize a known weight of liver tissue.

-

Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution (Folch method).

-

-

Triglyceride Quantification:

-

Evaporate the organic solvent and resuspend the lipid extract in a suitable buffer.

-

Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit.

-

-

Data Analysis:

-

Normalize the triglyceride content to the weight of the liver tissue used for extraction.

-

Compare the hepatic triglyceride levels between the PF-04991532-treated and vehicle-treated groups.

-

Conclusion

PF-04991532 demonstrates a potent and hepatoselective mechanism of action as a glucokinase activator. By allosterically activating glucokinase in the liver, it enhances hepatic glucose uptake and suppresses endogenous glucose production, leading to significant improvements in glycemic control in preclinical models of type 2 diabetes. The hepatoselective nature of PF-04991532 is a key design feature aimed at mitigating the risk of hypoglycemia. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of hepatoselective glucokinase activators.

References

A Technical Guide to the Hepatoselective Glucokinase Activator PF-04991532: EC50 and Mechanism of Action in Human and Rat Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of PF-04991532, a potent and hepatoselective glucokinase (GK) activator, in human and rat hepatocytes. The document details the half-maximal effective concentrations (EC50) for various metabolic endpoints, outlines the experimental methodologies employed in these determinations, and illustrates the key signaling pathways involved.

Core Data Summary

The following tables summarize the quantitative data regarding the EC50 of PF-04991532 in primary hepatocytes.

Table 1: Glucokinase Activation EC50

| Species | EC50 (nM) | Reference |

| Human | 80 | [1][2][3] |

| Rat | 100 | [1][2][3] |

Table 2: Metabolic Effects in Rat Hepatocytes

| Parameter | EC50 (µM) | Reference |

| Increased 2-[14C]-deoxyglucose uptake | 1.261 | [1][4] |

| Increased glucose oxidation | 5.769 | [1][4] |

| Decreased glucose production from 1-[14C]-lactate | 0.626 | [1][4] |

| Induction of glucokinase translocation from nucleus to cytoplasm | 0.19 | [2] |

Signaling and Metabolic Pathways

PF-04991532 acts as a direct activator of glucokinase, a key enzyme in hepatic glucose metabolism. This activation triggers a cascade of events that ultimately lead to increased glucose uptake and utilization by the liver.

Caption: Signaling pathway of PF-04991532 in hepatocytes.

Experimental Protocols

The following sections detail the methodologies used to derive the EC50 values presented.

Isolation of Primary Rat Hepatocytes

Primary hepatocytes were isolated from male Wistar Han rats following an overnight fast.[3] The isolation procedure involved a two-step, in situ liver perfusion method.[3]

Determination of Glucokinase Activation

The direct activation of glucokinase by PF-04991532 was assessed using purified recombinant human and rat glucokinase. The EC50 values represent the concentration of the compound required to elicit 50% of the maximal enzyme activation.

Measurement of Glucose Uptake in Rat Hepatocytes

-

Freshly isolated primary rat hepatocytes were treated with varying concentrations of PF-04991532 for 1 hour.[1][4]

-

2-[14C]-deoxyglucose, a radiolabeled glucose analog, was added to the culture medium.

-

The uptake of the radiolabel by the hepatocytes was measured to determine the rate of glucose uptake.[1][4]

-

The EC50 was calculated from the dose-response curve.

Measurement of Glucose Oxidation in Rat Hepatocytes

-

Similar to the glucose uptake assay, primary rat hepatocytes were treated with PF-04991532 for 1 hour.[1][4]

-

[14C]-glucose was introduced into the cell culture.[4]

-

The production of radiolabeled CO2, a product of glucose oxidation, was captured and quantified.[4]

-

The EC50 value was determined from the resulting dose-response data.

Measurement of Glucose Production in Rat Hepatocytes

-

Primary rat hepatocytes were treated with a range of PF-04991532 concentrations.

-

1-[14C]-lactate, a precursor for gluconeogenesis, was added to the medium.[1][4]

-

The amount of radiolabeled glucose produced by the hepatocytes was measured.[1][4]

-

The EC50 for the decrease in glucose production was calculated.

Gene Expression Analysis

To assess the impact of PF-04991532 on gene expression, such as for Glucose-6-Phosphatase (G6Pase), the following protocol was utilized:

-

50,000 freshly isolated rat hepatocytes were incubated overnight in Williams E media supplemented with 100 nM dexamethasone, 1x ITS, and 1x PenStrep.

-

The media was then changed to DMEM without glucose, supplemented with various conditions including 5 mM or 25 mM glucose, 1 µM insulin, 100 nM glucagon, or 10 µM PF-04991532.

-

After a 2-hour incubation, the cells were washed, and RNA was extracted using an RNeasy kit for subsequent analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the metabolic effects of PF-04991532 in primary hepatocytes.

Caption: General experimental workflow.

Concluding Remarks

PF-04991532 is a potent, hepatoselective glucokinase activator that enhances glucose uptake and metabolism in hepatocytes from both human and rat species. The provided EC50 values and experimental outlines offer a detailed technical resource for researchers in the field of metabolic diseases and drug discovery. The hepatoselective nature of this compound, coupled with its robust in vitro activity, underscores its potential as a therapeutic agent for type 2 diabetes.[3] The activation of glucokinase by PF-04991532 not only stimulates glycolysis and glycogen synthesis but also influences the expression of key metabolic genes, highlighting its multifaceted impact on hepatic glucose homeostasis.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]

- 5. Chronic glucokinase activator treatment activates liver Carbohydrate response element binding protein and improves hepatocyte ATP homeostasis during substrate challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Comprehensive Technical Guide on the Role of PF-04991532 in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04991532, a potent and hepatoselective glucokinase (GK) activator, and its role in regulating glucose metabolism. The document synthesizes preclinical and clinical data to elucidate its mechanism of action, therapeutic potential, and metabolic consequences.

Introduction: Targeting Glucokinase for Glycemic Control

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1][2][3] In the liver, GK acts as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P). This is the first rate-limiting step in both glycogen (B147801) synthesis and glycolysis.[1] By controlling the flux of glucose into these pathways, hepatic GK plays a crucial role in regulating hepatic glucose uptake and production.[4][5]

PF-04991532, developed by Pfizer, is a small molecule allosteric activator of glucokinase.[6] It was designed to be hepatoselective, aiming to enhance hepatic glucose disposal while minimizing the risk of hypoglycemia that can arise from activating GK in pancreatic β-cells.[3][4] This guide explores the molecular mechanisms, quantitative effects, and experimental basis of PF-04991532's action on glucose metabolism.

Mechanism of Action: Hepatoselective Glucokinase Activation

PF-04991532 functions by binding to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose.[7] This activation promotes the conversion of glucose to G6P, thereby stimulating hepatic glucose uptake, increasing glycogen synthesis, and reducing the net release of glucose from the liver.[4][5]

The hepatoselectivity of PF-04991532 is a key design feature. It has low passive permeability and is a substrate for liver-specific organic anion-transporting polypeptides (OATP1B1, OATP1B3, and OATP2B1 in humans), which leads to enhanced drug concentrations in the liver compared to peripheral tissues like the pancreas.[4] This targeted action is intended to provide glycemic control with a reduced risk of hypoglycemia, a significant concern with systemic GK activators that also stimulate insulin (B600854) secretion from the pancreas.[3][4]

Quantitative Data on Metabolic Effects

The effects of PF-04991532 have been quantified in a series of in vitro and in vivo studies. The data are summarized below for clarity and comparison.

Table 1: In Vitro Efficacy of PF-04991532 in Primary Rat Hepatocytes

| Parameter | EC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| Glucokinase Activation (Human) | 0.080 | Potent Activation | [8] |

| Glucokinase Activation (Rat) | 0.100 | Potent Activation | [8] |

| 2-[¹⁴C]-deoxyglucose Uptake | 1.261 | Increased Glucose Uptake | [8] |

| Glucose Oxidation (CO₂ Production) | 5.769 | Increased Glucose Oxidation | [8] |

| Glucose Production (from ¹⁴C-Lactate) | 0.626 | Decreased Gluconeogenesis |[8][9] |

Table 2: In Vivo Effects of PF-04991532 in Goto-Kakizaki (GK) Diabetic Rats

| Parameter | Observation | Dose/Condition | Reference |

|---|---|---|---|

| Plasma Glucose | Dose-dependent reduction | Acute and 28-day treatment | [3][4] |

| Glucose Infusion Rate | ~5-fold increase | During hyperglycemic clamp | [3][4][9] |

| Endogenous Glucose Production | 60% reduction | During hyperglycemic clamp | [3][4][9] |

| Plasma Triglycerides | Dose-dependent increase | 28-day treatment (100 mg/kg) | [4][9] |

| Hepatic Triglycerides | No significant change | 19 and 28-day treatment |[8] |

Table 3: Clinical Efficacy of PF-04991532 in Type 2 Diabetes Mellitus (T2DM) Patients (Phase 2 Study)

| Parameter | Result | Dose | Reference |

|---|---|---|---|

| Weighted Mean Daily Glucose | Statistically significant reduction | Not specified | [4][9] |

| HbA1c | 0.49% decrease from baseline | 750 mg once daily | [1] |

| Plasma Triglycerides | Increase observed | Not specified | [4][9] |

| Hypoglycemia Profile | Placebo-like | Not specified |[4][9] |

Note: The development of PF-04991532 was discontinued (B1498344) due to what was considered poor clinical activity relative to other available treatments.[1]

Key Signaling Pathways and Visualizations

The activation of glucokinase by PF-04991532 initiates a cascade of events within the hepatocyte, impacting glucose and lipid metabolism.

Caption: PF-04991532 signaling pathway in hepatocytes.

Activation of GK by PF-04991532 increases G6P levels, which drives glucose into glycogen synthesis and glycolysis, while the net effect is a reduction in hepatic glucose production, ultimately lowering blood glucose.[4][5]

Interestingly, treatment with PF-04991532 led to an increase in the expression of lipogenic genes, such as acetyl-CoA carboxylase (ACC), ATP citrate (B86180) lyase (ACLY), and fatty acid synthase (FAS).[4][8] This was attributed to the increased nuclear localization of Carbohydrate response element-binding protein (ChREBP), a key transcription factor in lipogenesis.[4][6]

Caption: PF-04991532's impact on hepatic lipogenesis.

Despite the upregulation of lipogenic gene expression and a subsequent rise in plasma triglycerides, studies in Goto-Kakizaki rats did not show an increase in hepatic triglyceride content, suggesting that hepatoselective GK activation may not necessarily lead to hepatic steatosis.[3][4][9]

Detailed Experimental Protocols

The following outlines the methodologies for key experiments used to characterize PF-04991532.

5.1. Primary Rat Hepatocyte Assays

-

Hepatocyte Isolation: Primary hepatocytes were isolated from male Sprague-Dawley rats via a two-step collagenase perfusion method. Cell viability was assessed using trypan blue exclusion.

-

Glucose Uptake: Hepatocytes were incubated with PF-04991532 for a specified period. 2-[¹⁴C]-deoxyglucose was then added, and after incubation, cells were washed and lysed. The amount of incorporated radioactivity was measured by scintillation counting to determine the rate of glucose uptake.[8]

-

Glucose Production: Cells were incubated in a glucose-free medium containing [¹⁴C]-lactate as a gluconeogenic precursor, along with the test compound. The amount of ¹⁴C-labeled glucose released into the medium was quantified to measure the rate of gluconeogenesis.[4][8]

-

Gene Expression Analysis: Liver samples from treated rats were collected and total RNA was extracted. Gene expression profiling was performed using microarrays to identify changes in the transcription of metabolic genes.[4]

5.2. In Vivo Hyperglycemic Clamp in Diabetic Rats

-

Animal Model: Chronically catheterized, unstressed Goto-Kakizaki (GK) rats, a model for non-obese type 2 diabetes, were used.[4]

-

Procedure: A continuous infusion of [3-³H]glucose was administered to trace glucose kinetics. After a basal period, a hyperglycemic state was established and maintained by a variable glucose infusion. PF-04991532 or vehicle was administered as a single dose.

-

Measurements: The glucose infusion rate required to maintain hyperglycemia is a measure of overall glucose disposal. Blood samples were taken periodically to determine plasma concentrations of ³H-glucose, which allows for the calculation of endogenous glucose production and glucose disposal rates.[8]

Caption: Workflow for the in vivo hyperglycemic clamp study.

Conclusion and Future Perspective

PF-04991532 is a hepatoselective glucokinase activator that effectively ameliorates hyperglycemia in diabetic animal models by enhancing hepatic glucose uptake and suppressing hepatic glucose production.[3][4] Its liver-specific action provides a favorable safety profile with a low risk of hypoglycemia.[4][9]

While the compound was associated with an increase in plasma triglycerides, it did not induce hepatic steatosis in the preclinical models studied, a finding of significant interest.[3][4] The discontinuation of its clinical development highlights the high bar for efficacy in the modern landscape of diabetes therapeutics.[1] Nevertheless, the study of PF-04991532 has provided valuable insights into the potential and the challenges of targeting hepatic glucokinase. The principle of tissue-specific activation remains a compelling strategy for developing safer and more effective treatments for type 2 diabetes.

References

- 1. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 6. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Stimulation of hepatocyte glucose metabolism by novel small molecule glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]

Preclinical Pharmacology of PF-04991532: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04991532 is a potent and hepatoselective glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key regulatory step in both pancreatic insulin (B600854) secretion and hepatic glucose metabolism.[1] By selectively targeting hepatic glucokinase, PF-04991532 aims to improve glycemic control with a reduced risk of hypoglycemia compared to non-selective GK activators.[2] This technical guide provides a comprehensive overview of the preclinical pharmacology of PF-04991532, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

PF-04991532 acts as a partial glucokinase activator, enhancing the enzyme's catalytic activity.[3] This activation is hepatoselective, meaning it preferentially acts on the glucokinase enzyme in the liver over the pancreas. This selectivity is attributed to its physicochemical properties and interaction with hepatic transporters.[4] In the liver, the activation of glucokinase by PF-04991532 leads to several downstream effects that collectively contribute to lowering blood glucose levels:

-

Increased Glucose Uptake: By accelerating the conversion of glucose to glucose-6-phosphate, PF-04991532 promotes a concentration gradient that facilitates the uptake of glucose from the bloodstream into hepatocytes.[5]

-

Enhanced Glycogen (B147801) Synthesis: The increased intracellular pool of glucose-6-phosphate serves as a substrate for glycogen synthase, leading to augmented glycogen storage in the liver.

-

Suppression of Hepatic Glucose Production (HGP): Elevated levels of glucose-6-phosphate allosterically inhibit glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis and glycogenolysis, thereby reducing the liver's output of glucose into the circulation.[4]

-

Increased Glycolysis and Lipogenesis: The metabolism of glucose-6-phosphate through glycolysis is also enhanced. This can lead to an increase in the production of substrates for de novo lipogenesis.[6]

The activation of glucokinase by PF-04991532 has also been shown to induce the expression of Carbohydrate response element binding protein (ChREBP) target genes.[7] ChREBP is a key transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis.[8]

In Vitro Pharmacology

The in vitro effects of PF-04991532 have been primarily characterized in primary rat hepatocytes. These studies have demonstrated the compound's ability to directly modulate key pathways of glucose metabolism.

Quantitative In Vitro Data

| Parameter | Species | System | EC50 | Reference |

| Glucokinase Activation | Human | Recombinant Enzyme | 80 nM | [6] |

| Glucokinase Activation | Rat | Recombinant Enzyme | 100 nM | [6] |

| 2-[14C]-Deoxyglucose Uptake | Rat | Primary Hepatocytes | 1.261 µM | [5] |

| Glucose Oxidation (CO2 Production) | Rat | Primary Hepatocytes | 5.769 µM | [5] |

| Inhibition of Glucose Production (from [1-14C]-Lactate) | Rat | Primary Hepatocytes | 0.626 µM | [5] |

Experimental Protocols: In Vitro Assays

A two-step collagenase perfusion method is typically employed for the isolation of primary rat hepatocytes.[9][10]

-

Anesthesia and Perfusion Setup: Rats are anesthetized, and the portal vein is cannulated. The liver is then perfused in situ.

-

Step 1: Calcium-Free Buffer Perfusion: The liver is first perfused with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+) containing a chelating agent like EGTA to disrupt cell-cell junctions.[11]

-

Step 2: Collagenase Perfusion: This is followed by perfusion with a buffer containing collagenase and calcium to digest the extracellular matrix.[11]

-

Cell Dissociation and Purification: The digested liver is excised, and hepatocytes are gently dispersed. The cell suspension is then filtered and purified by centrifugation steps to separate viable hepatocytes from other cell types and debris.[10]

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., William's E Medium) for subsequent experiments.[12]

This assay measures the rate of glucose transport into hepatocytes.[13]

-

Cell Preparation: Primary hepatocytes are seeded in culture plates and allowed to adhere.

-

Pre-incubation: Cells are washed and pre-incubated in a glucose-free buffer.

-

Treatment: Cells are then incubated with PF-04991532 at various concentrations.

-

Glucose Uptake: Radiolabeled 2-deoxyglucose (e.g., 2-[14C]-deoxyglucose) is added, and the uptake is allowed to proceed for a defined period.[5]

-

Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter to determine the rate of glucose uptake.

This assay quantifies the conversion of glucose to CO2.[14]

-

Cell Preparation: Similar to the glucose uptake assay, primary hepatocytes are cultured in appropriate plates.

-

Treatment: Cells are treated with varying concentrations of PF-04991532.

-

Incubation with Radiolabeled Glucose: [U-14C]-glucose is added to the culture medium.

-

CO2 Trapping: The CO2 produced from the metabolism of [U-14C]-glucose is trapped using a suitable agent (e.g., a filter paper disc soaked in a trapping solution placed in the well).

-

Quantification: The radioactivity on the filter paper is measured to determine the amount of CO2 produced.[5]

This assay measures the synthesis of glucose from non-carbohydrate precursors.[15]

-

Cell Preparation: Primary hepatocytes are cultured to form a monolayer.

-

Incubation in Glucose-Free Medium: Cells are washed and incubated in a glucose-free medium containing gluconeogenic substrates such as lactate (B86563) and pyruvate.

-

Treatment: PF-04991532 is added at different concentrations.

-

Addition of Radiolabeled Substrate: A radiolabeled gluconeogenic precursor, such as [1-14C]-lactate, is added to the medium.[5]

-

Sample Collection and Analysis: Aliquots of the medium are collected at specific time points. The radiolabeled glucose produced is separated from the radiolabeled substrate (e.g., using ion-exchange chromatography) and quantified by scintillation counting.[16]

In Vivo Pharmacology

The in vivo efficacy of PF-04991532 has been evaluated in diabetic animal models, primarily the Goto-Kakizaki (GK) rat, a non-obese model of T2DM.[4]

Quantitative In Vivo Data

| Parameter | Animal Model | Treatment | Dose | Effect | Reference |

| Glucose Infusion Rate | Goto-Kakizaki Rat | Acute | 100 mg/kg | ~5-fold increase during hyperglycemic clamp | [4] |

| Endogenous Glucose Production | Goto-Kakizaki Rat | Acute | 100 mg/kg | 60% reduction during hyperglycemic clamp | [4] |

| Plasma Glucose | Goto-Kakizaki Rat | 28-day | 30, 60, 100 mg/kg | Dose-dependent decrease | [4] |

| Plasma Triglycerides | Goto-Kakizaki Rat | 28-day | 100 mg/kg | Increase | [4] |

| Hepatic Triglycerides | Goto-Kakizaki Rat | 28-day | 100 mg/kg | No change | [4] |

Experimental Protocols: In Vivo Studies

Studies were conducted in 13-week-old male Goto-Kakizaki rats with indwelling carotid artery and jugular vein catheters.[4] Animals were individually housed and allowed ad libitum access to chow and water.[4]

PF-04991532 was suspended in 0.5% methylcellulose (B11928114) and administered via oral gavage.[4]

The hyperglycemic clamp technique is used to assess whole-body glucose metabolism and insulin secretion.[17][18]

-

Animal Preparation: Conscious, unrestrained rats with indwelling catheters are used.

-

Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-3H]-glucose) is initiated to measure glucose turnover.[4]

-

Hyperglycemia Induction: A variable infusion of a glucose solution is started to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., ~200 mg/dL).[4]

-

Drug Administration: A single oral dose of PF-04991532 or vehicle is administered.[4]

-

Blood Sampling: Blood samples are collected at regular intervals to monitor plasma glucose, insulin, and tracer concentrations.

-

Data Analysis: The glucose infusion rate required to maintain hyperglycemia is calculated as a measure of whole-body glucose disposal. Endogenous glucose production is calculated based on tracer dilution.[19]

Signaling Pathways and Visualizations

PF-04991532 Signaling Pathway in Hepatocytes

References

- 1. researchgate.net [researchgate.net]

- 2. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis [mdpi.com]

- 4. Carbohydrate response element binding protein, ChREBP, a transcription factor coupling hepatic glucose utilization and lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbohydrate-responsive element-binding protein - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Protective Role of the Carbohydrate Response Element Binding Protein in the Liver: The Metabolite Perspective [frontiersin.org]

- 9. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]

- 10. Video: Isolation and Primary Culture of Rat Hepatic Cells [jove.com]

- 11. kosheeka.com [kosheeka.com]

- 12. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. mmpc.org [mmpc.org]

- 18. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Underestimation of hepatic glucose production by radioactive and stable tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Hepatocyte Glucose Uptake Measurement: An Application Note on the Glucokinase Activator PF-04991532

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding hepatic glucose metabolism is paramount in the study and treatment of metabolic diseases such as type 2 diabetes mellitus. A key regulator of this process is glucokinase (GK), an enzyme that acts as a glucose sensor in hepatocytes. PF-04991532 is a potent and hepatoselective glucokinase activator (GKA) that enhances the liver's ability to take up and process glucose, thereby offering a promising therapeutic strategy for managing hyperglycemia.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing PF-04991532 to measure and modulate glucose uptake in primary hepatocytes.

Mechanism of Action: PF-04991532 allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[5] This activation of glucokinase accelerates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in hepatic glucose metabolism.[3] This enhancement of glucokinase activity leads to increased glucose uptake, glycogen (B147801) synthesis, and glycolysis within the hepatocytes, while simultaneously reducing hepatic glucose production (gluconeogenesis).[6][7][8][9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of PF-04991532 on key metabolic parameters in primary rat hepatocytes.

Table 1: Potency of PF-04991532 in Activating Glucokinase

| Parameter | Species | EC50 (nM) |

| Glucokinase Activation | Human | 80 |

| Glucokinase Activation | Rat | 100 |

Data sourced from MedchemExpress and Tocris Bioscience.[2][4]

Table 2: Effect of PF-04991532 on Glucose Metabolism in Primary Rat Hepatocytes

| Metabolic Assay | Parameter | EC50 (µM) |

| 2-[¹⁴C]-Deoxyglucose Uptake | Increased Uptake | 1.261 |

| Glucose Oxidation ([¹⁴C]-Glucose to ¹⁴CO₂) | Increased Oxidation | 5.769 |

| Gluconeogenesis (from 1-[¹⁴C]-Lactate) | Decreased Glucose Production | 0.626 |

Mechanistic experiments were conducted in freshly isolated primary rat hepatocytes treated for 1 hour with PF-04991532.[2][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. PF-04991532 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 6. Video: Isolation and Primary Culture of Rat Hepatic Cells [jove.com]

- 7. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]

- 8. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

Application Notes and Protocols for Oral Administration of PF-04991532 in Rodents

Introduction

PF-04991532 is a potent and hepatoselective glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus.[1][2][3] It enhances glucose uptake and reduces glucose production in the liver, thereby ameliorating hyperglycemia.[4] These application notes provide a detailed protocol for the oral administration of PF-04991532 to rodent models, based on preclinical studies. The protocols are intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving the oral administration of PF-04991532 in rats.

Table 1: Dosing and Administration Parameters

| Parameter | Value | Species/Model | Source |

| Drug | PF-04991532 | Goto-Kakizaki rats | [4] |

| Vehicle | 0.5% Methyl cellulose (B213188) in water | Goto-Kakizaki rats | [4] |

| Route of Administration | Oral gavage | Goto-Kakizaki rats | [4] |

| Dosage Range | 30, 60, and 100 mg/kg | Goto-Kakizaki rats | [4] |

| Administration Volume | 5 ml/kg | Goto-Kakizaki rats | [4] |

| Study Duration | Acute (single dose) and sub-chronic (28 days) | Goto-Kakizaki rats | [4] |

Table 2: Pharmacodynamic Effects in Goto-Kakizaki Rats (28-day study)

| Parameter | Vehicle | 30 mg/kg PF-04991532 | 60 mg/kg PF-04991532 | 100 mg/kg PF-04991532 | Source |

| Plasma Glucose | No significant change | Decreased | Decreased | Decreased | [4] |

| Plasma Triglycerides | No significant change | No significant change | No significant change | Increased | [4] |

| Hepatic Triglycerides | No significant change | No significant change | No significant change | No significant change | [4] |

Experimental Protocols

Preparation of PF-04991532 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of PF-04991532 in 0.5% methyl cellulose for oral administration to rodents.

Materials:

-

PF-04991532 powder

-

Methyl cellulose (0.5% w/v) in sterile water

-

Sterile water

-

Analytical balance

-

Spatula

-

Weighing paper

-

Conical tube (e.g., 15 mL or 50 mL)

-

Sonicator

-

Vortex mixer

Procedure:

-

Calculate the required amount of PF-04991532: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals, calculate the total mass of PF-04991532 needed.

-

Weigh the PF-04991532: Accurately weigh the calculated amount of PF-04991532 powder using an analytical balance.

-

Prepare the vehicle: Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.

-

Suspend the compound:

-

Transfer the weighed PF-04991532 powder into a conical tube.

-

Add a small volume of the 0.5% methyl cellulose vehicle to the tube.

-

Vortex the mixture to create a paste.

-

Gradually add the remaining volume of the vehicle to achieve the final desired concentration, vortexing intermittently to ensure a homogenous suspension.

-

-

Sonication: Sonicate the suspension to ensure a fine and uniform particle size, which is critical for accurate dosing.[4]

-

Storage: Store the formulation as appropriate. For short-term storage, it may be kept at 4°C, but stability should be verified.

Protocol for Oral Administration of PF-04991532 by Gavage in Rats

This protocol details the procedure for administering the prepared PF-04991532 suspension to rats via oral gavage.

Materials:

-

Prepared PF-04991532 suspension

-

Goto-Kakizaki rats (or other appropriate rodent model)

-

Appropriately sized oral gavage needles (stainless steel, ball-tipped)

-

Syringes (1 mL or 3 mL, depending on the volume to be administered)

-

Animal scale

Procedure:

-

Animal Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week prior to the experiment.[4]

-

Fasting (if required): For specific experimental endpoints, such as an oral glucose tolerance test, animals may need to be fasted overnight.[4]

-